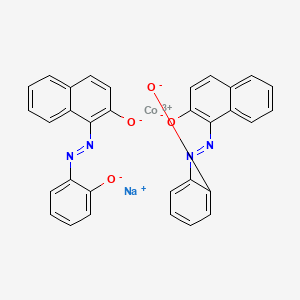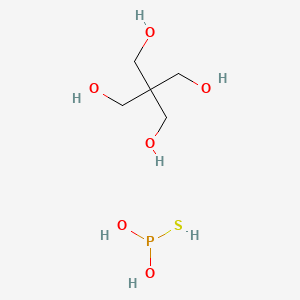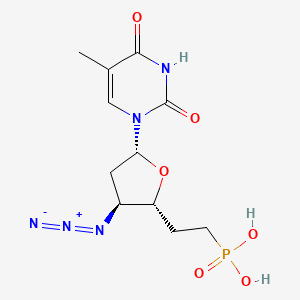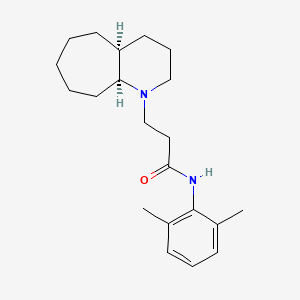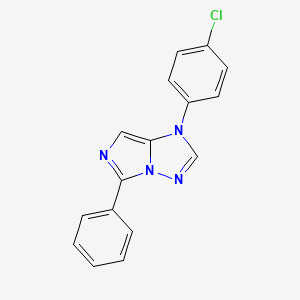
Isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenothiazine moiety, a phenyl group, and an ethyl ester of isonipecotic acid. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide typically involves multiple steps:
Formation of the Phenothiazine Derivative: The initial step involves the synthesis of 3-(10H-phenothiazin-10-yl)propanoic acid. This can be achieved through the reaction of phenothiazine with propanoic acid under specific conditions.
Coupling with Isonipecotic Acid: The phenothiazine derivative is then coupled with isonipecotic acid to form the desired ester. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N-Diisopropylethylamine (DIPEA) to facilitate the esterification process.
Formation of the Hydrobromide Salt: The final step involves the conversion of the ester into its hydrobromide salt form. This is typically achieved by reacting the ester with hydrobromic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of the phenothiazine derivative and isonipecotic acid intermediates.
Optimization of Reaction Conditions: Ensuring optimal reaction conditions to maximize yield and purity.
Purification and Crystallization: Employing advanced purification techniques such as recrystallization and chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the phenothiazine ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under various conditions, often in the presence of catalysts or under reflux.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced phenothiazine derivatives, and substituted phenothiazine compounds.
科学的研究の応用
Isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antipsychotic agent.
Industry: Utilized in the development of advanced materials and as a component in various chemical formulations.
作用機序
The mechanism of action of isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.
Pathways Involved: It modulates the activity of dopamine and serotonin receptors, leading to altered neurotransmitter levels and effects on mood and cognition.
類似化合物との比較
Similar Compounds
Phenothiazine Derivatives: Compounds such as chlorpromazine and promethazine share structural similarities with the phenothiazine moiety.
Isonipecotic Acid Esters: Other esters of isonipecotic acid, such as those with different alkyl or aryl groups, exhibit similar chemical properties.
Uniqueness
Isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrobromide salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
特性
CAS番号 |
14653-24-8 |
|---|---|
分子式 |
C30H34BrNO2S |
分子量 |
552.6 g/mol |
IUPAC名 |
ethyl 4-(3-phenothiazin-10-ylpropyl)-1-phenylcyclohexane-1-carboxylate;hydrobromide |
InChI |
InChI=1S/C30H33NO2S.BrH/c1-2-33-29(32)30(24-12-4-3-5-13-24)20-18-23(19-21-30)11-10-22-31-25-14-6-8-16-27(25)34-28-17-9-7-15-26(28)31;/h3-9,12-17,23H,2,10-11,18-22H2,1H3;1H |
InChIキー |
SIZMTGJUHFISBY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCC(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CC=C5.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


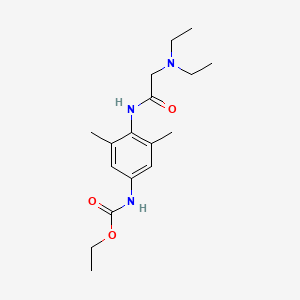
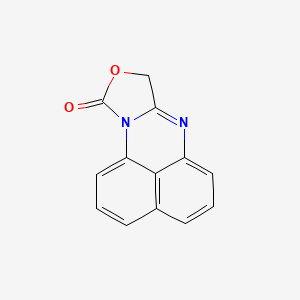
![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
